molecular formula C20H16F3N3O2S B284350 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone

2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone

Cat. No. B284350
M. Wt: 419.4 g/mol
InChI Key: QKPDZKMZTWBXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate specific biological pathways, making it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone is not fully understood, but it is believed to work by binding to specific receptors or enzymes in the body. This binding can then modulate the activity of these targets, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone are complex and varied. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others. It is believed that these effects are due to the modulation of specific biological pathways that are involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone for lab experiments is its ability to modulate specific biological pathways, making it a useful tool for studying these pathways in vitro. However, the limitations of this compound include its challenging synthesis and potential toxicity, which must be carefully considered when using it in experiments.

Future Directions

There are many potential future directions for research on 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone. One area of interest is the development of this compound as a therapeutic agent for a range of diseases, including cancer, inflammation, and neurodegeneration. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of analogs of this compound may lead to the development of even more potent and selective modulators of specific biological pathways.

Synthesis Methods

The synthesis of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone involves a multi-step process that includes the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound is challenging and requires a high level of expertise in organic chemistry.

Scientific Research Applications

The potential therapeutic applications of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone are vast and varied. This compound has been shown to have anti-cancer properties, as well as the ability to modulate specific biological pathways that are involved in a range of diseases, including inflammation, neurodegeneration, and metabolic disorders.

properties

Molecular Formula

C20H16F3N3O2S

Molecular Weight

419.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C20H16F3N3O2S/c1-12-9-13-5-2-3-6-15(13)26(12)18(27)11-29-19-24-14(16-7-4-8-28-16)10-17(25-19)20(21,22)23/h2-8,10,12H,9,11H2,1H3

InChI Key

QKPDZKMZTWBXRN-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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